

A Pharmacokinetic Comparison of Codeine and its Metabolite, Codeine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Codeine N-oxide**

Cat. No.: **B1599254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of codeine and its metabolite, **Codeine N-oxide**. While extensive data is available for codeine, a comprehensive pharmacokinetic profile for **Codeine N-oxide** is not well-documented in publicly available literature. This guide summarizes the known pharmacokinetic parameters of codeine and offers a qualitative comparison for **Codeine N-oxide** based on the general characteristics of N-oxide drug metabolites.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of codeine based on experimental data from human studies. Due to a lack of available data, a corresponding quantitative summary for **Codeine N-oxide** cannot be provided.

Pharmacokinetic Parameter	Codeine	Codeine N-oxide
Absorption		
Oral Bioavailability	42% to 71% [1] [2]	Data not available
Time to Peak Plasma Concentration (Tmax)	0.75 to 1 hour [2] [3]	Data not available
Distribution		
Volume of Distribution (Vd)	3 to 6 L/kg [3] [4]	Data not available
Protein Binding	7% to 25% [4]	Data not available
Metabolism		
Primary Metabolic Pathways	O-demethylation, N-demethylation, Glucuronidation [5] [6]	Likely reduction to codeine [7] [8]
Major Metabolites	Morphine, Norcodeine, Codeine-6-glucuronide [5] [9]	Codeine (via reduction)
Key Metabolizing Enzymes	CYP2D6, CYP3A4, UGT2B7 [5] [6]	Potentially cytochrome P450 reductases [8]
Excretion		
Primary Route of Elimination	Renal [3]	Data not available
Percentage of Unchanged Drug Excreted in Urine	Approximately 10% [3]	Data not available
Elimination Half-life (t _{1/2})	2.5 to 4 hours [10] [11]	Data not available

Qualitative Comparison: Codeine N-oxide

Codeine N-oxide is a metabolite of codeine.[\[7\]](#) While specific pharmacokinetic data are scarce, some general properties of drug N-oxides can provide a basis for a qualitative comparison:

- **Polarity and Distribution:** N-oxide formation typically increases the polarity of a compound.[7] This increased polarity may lead to a smaller volume of distribution for **Codeine N-oxide** compared to codeine, as it would be less likely to penetrate tissues extensively.[7]
- **Metabolism:** A key metabolic pathway for many N-oxides is their in vivo reduction back to the parent tertiary amine.[7][8] It is therefore plausible that **Codeine N-oxide** is metabolized back to codeine. This reduction can be catalyzed by enzymes such as cytochrome P450 reductases.[8]
- **Pharmacological Activity:** **Codeine N-oxide** is reported to be considerably weaker than codeine.

Experimental Protocols

Detailed methodologies for the analysis of codeine in biological samples are crucial for pharmacokinetic studies. The following are summaries of commonly used analytical techniques. These protocols would serve as a foundation for any future pharmacokinetic studies of **Codeine N-oxide**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Opioid Analysis

GC-MS is a robust and widely used method for the quantification of opioids in biological matrices.

Sample Preparation:

- **Hydrolysis:** To measure total drug concentrations (both free and glucuronide-conjugated forms), urine samples are often subjected to enzymatic hydrolysis (using β -glucuronidase) or acid hydrolysis.
- **Extraction:** Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analytes from the biological matrix.
- **Derivatization:** To improve the chromatographic properties and thermal stability of the analytes, they are often derivatized. A common derivatizing agent for opioids is N,O-

bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts hydroxyl groups to trimethylsilyl (TMS) ethers.

Instrumentation and Analysis:

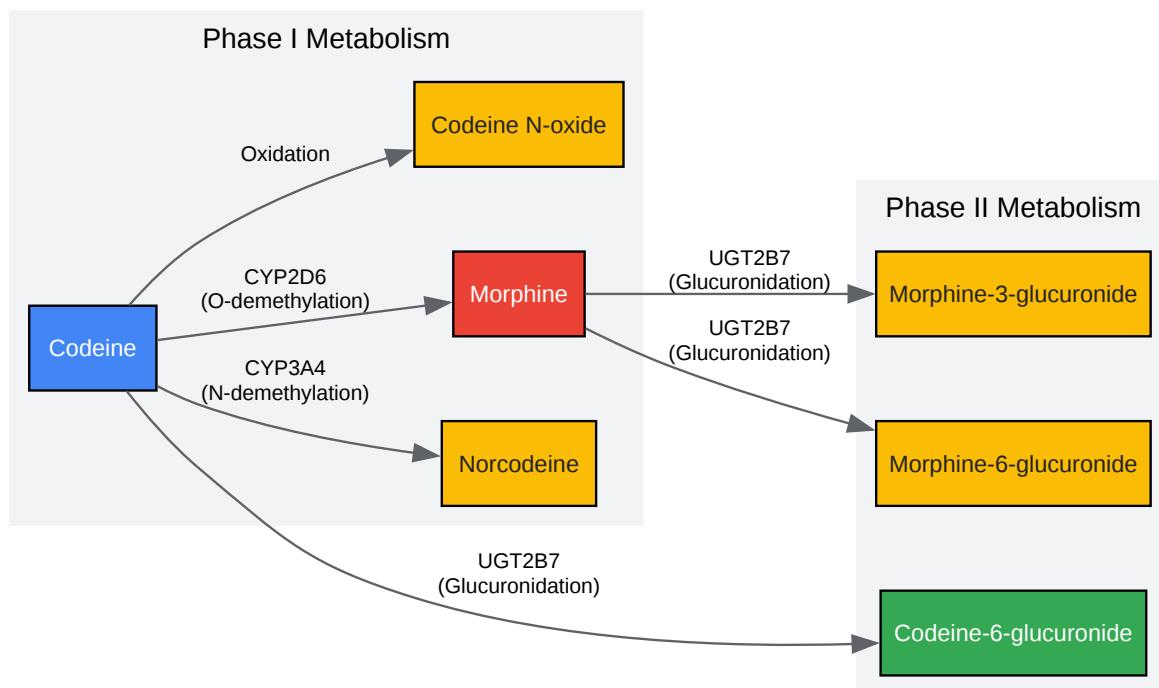
- Gas Chromatograph: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used for separation.
- Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions for the derivatized analytes and their deuterated internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Opioid Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of opioids and is often preferred for its ability to analyze a wide range of compounds with minimal sample preparation.

Sample Preparation:

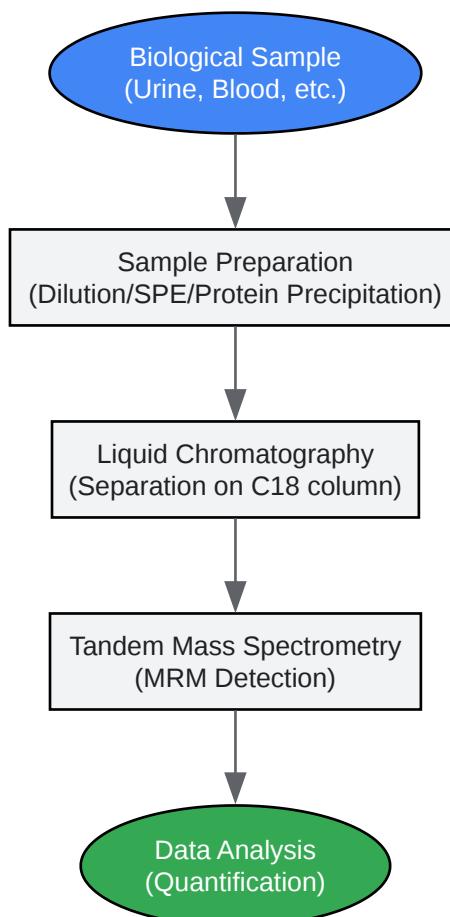
- Dilution: A common and simple sample preparation technique for urine samples is "dilute-and-shoot," where the sample is diluted with a solvent (e.g., methanol or water) containing deuterated internal standards.
- Protein Precipitation: For plasma or blood samples, protein precipitation is performed by adding a solvent like acetonitrile.
- Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, SPE can be employed.


Instrumentation and Analysis:

- Liquid Chromatograph: Reversed-phase chromatography using a C18 column is typically used for separation. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

- Tandem Mass Spectrometer: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity.

Visualizations


Codeine Metabolism Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of codeine.

Experimental Workflow for LC-MS/MS Analysis of Codeine

[Click to download full resolution via product page](#)

Caption: LC-MS/MS analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Codeine kinetics as determined by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Codeine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanaddictioncenters.org [americanaddictioncenters.org]
- 10. Codeine (PIM 140) [inchem.org]
- 11. epiphanywellnesscenters.org [epiphanywellnesscenters.org]
- To cite this document: BenchChem. [A Pharmacokinetic Comparison of Codeine and its Metabolite, Codeine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599254#pharmacokinetic-comparison-of-codeine-n-oxide-and-codeine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com